molecular formula C21H20O6 B1674259 Icaritin CAS No. 118525-40-9

Icaritin

Cat. No.: B1674259
CAS No.: 118525-40-9
M. Wt: 368.4 g/mol
InChI Key: TUUXBSASAQJECY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Icaritin undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of icariin to this compound is a key reaction in its preparation .

Common Reagents and Conditions

Major Products Formed

The primary product formed from the hydrolysis of icariin is this compound . Other potential products from oxidation and reduction reactions are not extensively studied.

Biological Activity

Icaritin, a flavonoid derived from the traditional Chinese medicinal herb Epimedium, has garnered significant attention for its diverse biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and clinical implications.

This compound exhibits a range of biological activities through various molecular mechanisms. Key findings include:

  • Inhibition of Cancer Cell Proliferation : this compound has been shown to inhibit the growth of various cancer cell lines, including hepatocellular carcinoma (HCC) and lung cancer. Its anti-cancer effects are primarily mediated through the modulation of key signaling pathways such as the PI3K/Akt and MAPK/ERK pathways. For instance, in HCC cells, this compound modulates protein phosphorylation and alters cellular metabolism to suppress tumor growth .
  • Induction of Apoptosis : Research indicates that this compound induces apoptosis in cancer cells by activating pro-apoptotic proteins while downregulating anti-apoptotic proteins. In endometrial cancer cells, this compound treatment resulted in sustained activation of ERK1/2 and increased expression of Bax, a pro-apoptotic factor .
  • Immunomodulatory Effects : this compound enhances T-cell infiltration in tumors, promoting an anti-tumor immune response. In murine models, it was observed that this compound treatment led to a significant decrease in tumor burden through T-cell dependent mechanisms .

Pharmacological Properties

This compound has been associated with several pharmacological properties beyond its anti-cancer effects:

  • Estrogen-like Activity : this compound exhibits estrogenic properties, which may contribute to its potential use in treating osteoporosis and other estrogen-related conditions .
  • Neuroprotection : Studies suggest that this compound may have neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases .
  • Osteogenesis : The compound has been shown to promote bone formation and may be useful in treating osteoporosis .

Clinical Studies and Case Reports

Several clinical studies have highlighted the therapeutic potential of this compound:

  • A case study involving a 79-year-old woman with unresectable pancreatic cancer demonstrated significant tumor reduction (57.5%) following treatment with this compound soft capsules combined with lenvatinib. This case illustrates the potential of this compound as part of a combinatorial therapy approach .
  • In advanced HCC patients, this compound treatment correlated with improved survival rates and favorable immunodynamic responses, suggesting its role in enhancing immune responses against tumors .

Data Summary

The following table summarizes key findings from recent studies on the biological activity of this compound:

Study/Source Cancer Type Mechanism Outcome
Liu et al. (2023) Hepatocellular CarcinomaModulation of FYN gene; PI3K/Akt pathwayStrong inhibitory effect on HCC cell growth
Hao et al. (2023) Pancreatic CancerCombination therapy with lenvatinibTumor size reduced by 57.5%
Wu et al. (2019) Lung CancerActivation of mitochondrial signaling; apoptosis inductionInhibition of cell proliferation
Zhang et al. (2023) Advanced Hepatitis B-related HCCImmunomodulationImproved survival rates

Q & A

Basic Research Questions

Q. What established methodologies are recommended for synthesizing and purifying icaritin in laboratory settings?

this compound is typically synthesized via enzymatic hydrolysis of icariin. A validated protocol involves dissolving icariin in acetate buffer (pH 5.0) and incubating with crude enzyme at 40°C for 18–20 hours. Post-reaction, this compound is precipitated via centrifugation, washed with water, and purified using tetrahydrofuran/methanol solvent precipitation. Purity is assessed via HPLC, with retention times (~28 min) and theoretical plate numbers (~328,604) serving as critical quality metrics .

Q. How does this compound induce apoptosis in cancer cells, and what assays are used to validate this mechanism?

this compound triggers apoptosis through caspase-dependent pathways. Key assays include:

  • Flow cytometry to quantify apoptotic cells (Annexin V/PI staining) and cell cycle arrest (e.g., S-phase arrest in nasopharyngeal carcinoma) .
  • Western blotting to detect caspase-3/8 activation, Bcl-2/Bax ratio changes, and PARP cleavage .
  • MTT/clonogenic assays to assess dose- and time-dependent cytotoxicity .

Q. What in vitro models are commonly used to study this compound’s anti-proliferative effects?

Standard models include:

  • Hepatocellular carcinoma (e.g., SMMC-7721, HepG2) .
  • Lung cancer (e.g., H1299) .
  • Oral squamous cell carcinoma (OSCC) . Dose-response curves (e.g., 5–50 μM) and exposure times (24–72 hours) are optimized to capture IC50 values and mechanistic insights .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across different cancer models?

Discrepancies may arise from cell-type-specific signaling contexts. For example:

  • In renal cell carcinoma (RCC), this compound inhibits JAK2/STAT3, downregulating Bcl-xL and Cyclin D1 .
  • In endometrial cancer, sustained ERK1/2 activation drives apoptosis . Methodological recommendations :
  • Use phospho-specific antibodies to map pathway activation (e.g., p-STAT3 vs. p-ERK).
  • Validate findings with siRNA knockdown (e.g., STAT3 silencing in RCC) or ROS inhibitors (e.g., NAC in nasopharyngeal carcinoma) .

Q. What strategies improve this compound’s bioavailability and metabolic stability in preclinical studies?

Structural modifications, such as 3-OH carbamate derivatives (3N-Me, 3N-Et) , reduce phase II metabolism. These derivatives remain stable during absorption and release this compound in plasma, enhancing oral bioavailability . Pharmacokinetic assays (e.g., UPLC-DAD) identify metabolites (e.g., glucuronidated forms) and quantify plasma stability .

Q. How can network pharmacology integrate with experimental validation to study this compound’s multi-target effects?

A hybrid approach involves:

  • PPI network analysis to identify hub targets (e.g., AKT1, CDK4, EGFR) .
  • KEGG pathway enrichment to prioritize pathways (e.g., p53, cell senescence) .
  • In vivo xenograft models (e.g., HONE1 nasopharyngeal carcinoma) to confirm anti-tumor efficacy and pathway modulation .

Q. What experimental designs address this compound’s dual role in promoting ROS and cellular senescence?

  • SA-β-Gal staining quantifies senescence in treated cells .
  • ROS probes (e.g., DCFH-DA) with flow cytometry measure oxidative stress.
  • Co-treatment with NAC (ROS scavenger) validates causality between ROS accumulation and senescence/apoptosis .

Q. How does this compound modulate the tumor microenvironment (TME) in immunotherapy contexts?

this compound downregulates PD-L1 by targeting IκB kinase α (IKK-α), disrupting NF-κB signaling. Biotin-based affinity assays confirm direct binding to IKK-α (C46/C178 residues) . Syngeneic mouse models combined with α-PD-1 antibodies demonstrate enhanced anti-tumor immunity .

Q. Methodological Best Practices

Q. What controls and replicates are essential for this compound studies to ensure reproducibility?

  • Negative controls : Untreated cells + solvent (e.g., DMSO ≤0.1%).
  • Positive controls : Standard chemotherapeutics (e.g., cisplatin for apoptosis).
  • Technical replicates : Triplicate wells in viability assays.
  • Biological replicates : Independent experiments (n ≥ 3) .

Q. How should researchers validate this compound’s specificity for signaling targets like STAT3 or ERα36?

  • Co-immunoprecipitation (Co-IP) : Confirm physical interactions (e.g., STAT3-JAK2 complex disruption) .
  • Luciferase reporter assays : Measure transcriptional activity of pathways (e.g., STAT3-responsive promoters) .
  • Isoform-selective agonists/antagonists (e.g., ERα36 modulators) to rule off-target effects .

Q. Clinical Translation Considerations

Q. What preclinical evidence supports this compound’s progression to clinical trials for hepatocellular carcinoma (HCC)?

Phase I/II trials (NCT03236636, NCT03236649) are informed by:

  • Orthotopic HCC models showing tumor growth inhibition via STAT3/NF-κB pathways .
  • Safety profiles from rodent toxicology studies (e.g., no organ toxicity at ≤100 mg/kg) .

Q. How are clinical trial endpoints aligned with this compound’s mechanistic biomarkers?

  • Primary endpoints : Overall survival (OS), progression-free survival (PFS).
  • Secondary endpoints : PD-L1 expression (IHC), serum cytokines (e.g., IL-6 via ELISA) .

Properties

IUPAC Name

3,5,7-trihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-11(2)4-9-14-15(22)10-16(23)17-18(24)19(25)20(27-21(14)17)12-5-7-13(26-3)8-6-12/h4-8,10,22-23,25H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUXBSASAQJECY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC=C(C=C3)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00152154
Record name Icaritin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118525-40-9
Record name Icaritin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118525-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Icaritin
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118525409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Icaritin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12672
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Icaritin
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URL https://comptox.epa.gov/dashboard/DTXSID00152154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ICARITIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UFE666UELY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

20 g of the extract prepared in Example 1 was taken in 1N HCl-50% methanol solution (v/v) in an amount of 20 times (v/w) of its amount and heated to reflux in a water bath at 80° C. for 8 hours to hydrolyze sugars bonded to icariin. The reaction was concentrated under pressure to remove the solvent. The residue was added to ethanol (200 ml), stirred (3 times) and subjected to filtration to remove precipitated salts. The filtrate was concentrated under pressure to obtain a crude product, which was then separated by silica gel column chromatography (chloroform:methanol=8:1 to 4:1) to give 0.9 g of icaritin, 0.7 g of icariside 1 and 0.5 g of icariside II.
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Synthesis routes and methods II

Procedure details

20 g of the extract prepared in Example 1 was taken in dry pyridine (500 ml) and sodium methoxide (powder, 10 g) was added thereto. The solution was heated to reflux in a water bath at 80° C. for 8 hours to hydrolyze sugars bonded to icariin. The reaction was concentrated under pressure to remove the solvent. The residue was added to ethanol (200 ml), stirred (3 times) and subjected to filtration to remove precipitated salts. The filtrate was concentrated under pressure to obtain a crude product, which was then separated by silica gel column chromatography (chloroform:methanol=8:1 to 4:1) to give 0.6 g of icaritin, 0.7 g of icariside 1 and 0.8 g of icariside II.
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Synthesis routes and methods III

Procedure details

20 g of the extract prepared in Example 1 was taken in ionized water, sterilized at about 121° C. for 30 minutes, cooled to about 30° C., inoculated with Aspergillus niger KCCM 11885, which had been cultured, in an amount of 5 to 10% based of the total amount of the solution and cultivated at 30° C. for 5 days, preferably 5 days. When icariin completely disappeared by confirming the elimination rate of icariin by thin layer chromatography, the reaction was ended. The resulting culture fluid was centrifuged at 5,000 to 10,000 rpm. The precipitation was washed 3 times with distilled water and centrifuged to obtain precipitation. The precipitation was added to ethanol (200 ml), stirred (3 times) and subjected to filtration to remove residue. The filtrate was concentrated under pressure to obtain a crude product, which was then separated by silica gel column chromatography (chloroform:methanol=8:1 to 4:1) to give 0.8 g of icaritin, 0.7 g of icariside 1 and 0.8 g of icariside II.
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Synthesis routes and methods IV

Procedure details

20 g of the extract prepared in Example 1 was taken in 100 ml of 0.1M acetic acid buffer solution (pH 4.5) and 2.5 g of enzymes (0.5 g of hesperidinase, 0.5 g of naringinase, 0.5 g of cellulase, 0.2 g of β-glucuronidase, 0.5 g of β-galactosidase, 0.3 g of amyloglucosidase; supplied by Sigma) was added thereto. The solution was stirred in a water bath at 37° C. for 48 hours. When icariin completely disappeared by periodically confirming by thin layer chromatography, the reaction was finished by heating in hot water (80 to 100° C.) for 10 minutes. The reaction was concentrated under pressure to remove the solvent. The residue was added to ethanol (200 ml), stirred (3 times) and subjected to filtration to remove precipitated salts. The filtrate was concentrated under pressure to obtain a crude product, which was then separated by silica gel column chromatography (chloroform:methanol=8:1 to 4:1) to give 1.1 g of icaritin, 1.2 g of icariside 1 and 0.9 g of icariside II.
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Icaritin
Icaritin
Icaritin

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